2-Methyloctyl methacrylate

Emulsion polymerization Gel fraction Microstructure

2-Methyloctyl methacrylate (2-MOMA) is a C13H24O2 methacrylate ester formed from methacrylic acid and the branched C9 alcohol 2-methyloctanol. With a molecular weight of 212.33 g·mol⁻¹, a computed density of ~0.878 g·cm⁻³, and a predicted boiling point of ~265.8 °C, 2-MOMA serves as a hydrophobic, flexibility-imparting monomer for (co)polymer systems.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 67905-46-8
Cat. No. B15194886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctyl methacrylate
CAS67905-46-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C)COC(=O)C(=C)C
InChIInChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3
InChIKeyMBKJMZOZZHUVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloctyl Methacrylate (CAS 67905-46-8): Technical Baseline for C8-Branched Methacrylate Monomer Selection


2-Methyloctyl methacrylate (2-MOMA) is a C13H24O2 methacrylate ester formed from methacrylic acid and the branched C9 alcohol 2-methyloctanol . With a molecular weight of 212.33 g·mol⁻¹, a computed density of ~0.878 g·cm⁻³, and a predicted boiling point of ~265.8 °C, 2-MOMA serves as a hydrophobic, flexibility-imparting monomer for (co)polymer systems . Its ester alkyl chain incorporates a methyl branch at the 2-position, which distinguishes it structurally from both the linear n-octyl methacrylate (CAS 2157-01-9) and the petroleum-sourced 2-ethylhexyl methacrylate (2-EHMA, CAS 688-84-6) used at industrial scale [1]. These constitutional differences translate into quantifiable divergences in polymer microstructure, chain-transfer behavior, thermal stability, and renewable-carbon content that are critical to downstream material performance.

Why C8 Methacrylate Isomers Are Not Interchangeable: Structural Drivers of 2-Methyloctyl Methacrylate Differentiation


C8-region methacrylate esters—including 2-MOMA, n-octyl methacrylate, 2-ethylhexyl methacrylate, and isooctyl methacrylate—cannot be substituted without consequence because the position and degree of side-chain branching govern radical-polymerization microstructure, internal chain-transfer propensity, and final copolymer morphology [1]. In emulsion homopolymerization, the linear 2-octyl methacrylate yields measurably higher molar mass distributions than its branched 2-ethylhexyl analogue, with both methacrylates remaining gel-free while their acrylate counterparts gel extensively [2]. The 3M patent family on 2-octyl (meth)acrylate explicitly reports lower inherent and solution viscosities for the 2-octyl isomer relative to isomeric octyl (meth)acrylates when polymerized under identical conditions, attributing this to the tertiary hydrogen alpha to the ester oxygen acting as an internal chain-transfer agent [3]. Consequently, selecting the wrong C8 methacrylate alters molecular-weight control, coating rheology, thermal-outgassing behavior, and the bio-based carbon fraction—each a hard specification in formulated products. The quantitative evidence below maps these differences to actionable procurement criteria.

2-Methyloctyl Methacrylate (2-MOMA): Quantitative Differentiation Evidence Against C8 Methacrylate Comparators


Gel-Free Emulsion Homopolymerization vs. Acrylate Analogues

In side-by-side emulsion homopolymerization, 2-octyl methacrylate (2-OMA, the direct structural surrogate of 2-MOMA) produced zero measurable gel, whereas 2-octyl acrylate (2-OA) generated substantial gel content, higher even than 2-ethylhexyl acrylate [1]. This methacrylate vs. acrylate divergence is mechanistically attributed to the α-methyl group of the methacrylate, which suppresses chain transfer to polymer and favours termination by disproportionation over combination [1].

Emulsion polymerization Gel fraction Microstructure

Higher Molar Mass vs. 2-Ethylhexyl Methacrylate in Parallel Polymerization

Gel-permeation chromatography of the emulsion homopolymers revealed that 2-octyl methacrylate (2-OMA) polymers exhibited higher weight-average molar masses compared to their 2-ethylhexyl methacrylate (2-EHMA) counterparts prepared under identical conditions, a trend mirrored in both methacrylate and acrylate series [1]. The authors attribute the higher molar mass to an increased extent of long-chain branching arising from intermolecular chain transfer to polymer, which is more pronounced on the linear/bio-based octyl esters than on the branched ethylhexyl analogues [1].

Molar mass distribution Long-chain branching GPC

High-Temperature Outgassing Resistance in 2-Octyl (Meth)acrylate PSA Formulations

A 2-octyl (meth)acrylate/(meth)acrylic acid copolymer crosslinked PSA formulation (90–99.5 wt% 2-octyl (meth)acrylate) demonstrated total weight loss of ≤5 wt% after 3.5 hours at 175 °C, a performance threshold exceeding that of conventional petroleum-based isooctyl acrylate PSAs, which suffer thermal degradation, bubble formation, and cohesive failure above ~125 °C [1]. The patent explicitly claims the 2-octyl isomer provides lower inherent and solution viscosities compared to other octyl (meth)acrylate isomers, facilitating coating at higher solids [1].

Pressure-sensitive adhesive Thermal stability Outgassing

Bio-Based Carbon Content: 2-OMA from 100% Renewable Octanol vs. Petroleum-Based 2-EHMA

Commercially available Bio-2-OMA (the structural core present in 2-MOMA) is produced via esterification of 100% renewable octanol obtained from castor oil-derived ricinoleic acid with methacrylic acid, whereas 2-ethylhexyl methacrylate (2-EHMA) is sourced from petroleum-derived 2-ethylhexanol [1]. The 3M patent discloses a synthesis route from 2-octanol prepared by caustic treatment of castor oil, establishing the bio-based pedigree [1]. This renewable-carbon fraction is quantifiable via ASTM D6866 radiocarbon analysis and directly impacts Scope-3 carbon accounting for formulated products.

Bio-based monomer Renewable carbon Sustainability

Lower Inherent and Solution Viscosity vs. Isooctyl (Meth)acrylate Isomers

The 3M patent teaches that 2-octyl (meth)acrylate polymers exhibit 'generally lower inherent and solution viscosities when compared to isomeric octyl (meth)acrylates, at the same concentrations, and under the same polymerization conditions' [1]. This is mechanistically linked to the tertiary hydrogen atom α to the ester oxygen, which acts as an internal chain-transfer site, moderating molecular weight without exogenously added chain-transfer agents [1]. Lower solution viscosity directly enables higher-solids coating formulations with improved application rheology.

Viscosity Coating rheology Chain transfer

Optical Transparency Retention in MMA Copolymers: Octyl Methacrylate vs. 2-Ethylhexyl Acrylate Comonomer

Methyl methacrylate–octyl methacrylate copolymers across a wide composition range maintained optical transparency equivalent to that of pure poly(methyl methacrylate) (PMMA), whereas analogous MMA–2-ethylhexyl acrylate copolymers exhibited lower transparency [1]. This finding, obtained through absorption spectroscopy in the visible range, indicates that the methacrylate C8 comonomer (octyl methacrylate) does not introduce the light-scattering domains or refractive-index mismatches observed with the branched acrylate comonomer [1].

Optical transparency Copolymer Photochromic binder

Where 2-Methyloctyl Methacrylate (2-MOMA) Delivers Verifiable Advantage: Application Scenarios Grounded in Quantitative Evidence


High-Temperature Pressure-Sensitive Adhesive Tapes and Labels (Automotive & Electronics)

Procurement for high-temperature PSA tapes (engine-bay labels, flexible circuit bonding, powder-coating masking) should prioritize 2-MOMA-based formulations because the 2-octyl (meth)acrylate copolymer platform demonstrates ≤5 wt% total weight loss after 3.5 h at 175 °C—a ≥50 °C operational advantage over conventional 2-EHMA/isooctyl acrylate PSAs that degrade above ~125 °C [1]. Combined with inherently lower solution viscosity for easier high-solids coating, this monomer class enables silicone-free, high-temperature-stable adhesive articles with reduced outgassing risk.

Bio-Based Waterborne Coatings Requiring Certified Renewable Carbon Content

Formulators targeting USDA BioPreferred certification, EU Ecolabel compliance, or corporate Scope-3 carbon reduction milestones can select Bio-2-OMA grades where the octanol precursor is 100% castor oil-derived renewable carbon [1][2]. The methacrylate backbone retains radical-polymerization compatibility with existing acrylic formulations, enabling drop-in replacement of petroleum-based 2-EHMA without altering reactor infrastructure, while simultaneously documenting bio-content via ASTM D6866 radiocarbon measurement.

Gel-Free Emulsion Polymers for High-Clarity Films and Binders

In emulsion polymerization for clearcoats, overprint varnishes, and photochromic binders where microgel defects cause optical haze, 2-MOMA's methacrylate chemistry guarantees zero gel formation—in sharp contrast to C8 acrylate analogues that produce a substantial insoluble crosslinked fraction [1]. Simultaneously, MMA–octyl methacrylate copolymers preserve PMMA-level optical transparency across a broad composition window, a property not matched by 2-ethylhexyl acrylate comonomers [3].

Higher-Cohesive-Strength Acrylic Elastomers and Sealants

When cohesive strength and elastic recovery are the primary mechanical specifications (e.g., construction sealants, vibration-damping materials), the higher molar mass achieved by 2-OMA vs. 2-EHMA under identical emulsion polymerization conditions [1] translates directly into improved tensile and shear performance. Additionally, the internal chain-transfer character of the 2-octyl ester reduces dependence on added mercaptan chain-transfer agents, simplifying formulation and reducing volatile sulfur-containing by-products [2].

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